1-Pyrrolidineethanamine, alpha-2-thienyl-
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Overview
Description
1-Pyrrolidineethanamine, alpha-2-thienyl-, is an organic compound with the molecular formula C(_8)H(_13)NS It consists of a pyrrolidine ring attached to an ethanamine chain, which is further connected to a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pyrrolidineethanamine, alpha-2-thienyl-, can be synthesized through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds as follows:
Formation of Schiff Base: 2-thiophenecarboxaldehyde reacts with pyrrolidine to form an imine (Schiff base).
Reduction: The imine is then reduced using sodium borohydride to yield 1-Pyrrolidineethanamine, alpha-2-thienyl-.
Industrial Production Methods
In an industrial setting, the synthesis of 1-Pyrrolidineethanamine, alpha-2-thienyl-, may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidineethanamine, alpha-2-thienyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can further modify the thienyl group or the pyrrolidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with sodium borohydride primarily affects the imine intermediates.
Scientific Research Applications
1-Pyrrolidineethanamine, alpha-2-thienyl-, has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pyrrolidineethanamine, alpha-2-thienyl-, involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may interact with neurotransmitter receptors in the brain, influencing signal transmission and potentially exhibiting therapeutic effects in neurological conditions.
Comparison with Similar Compounds
Similar Compounds
1-Pyrrolidineethanamine: Lacks the thienyl group, resulting in different chemical properties and applications.
2-Thiophenemethylamine: Contains a thiophene ring attached to a methylamine group, differing in the position and nature of the substituents.
Uniqueness
1-Pyrrolidineethanamine, alpha-2-thienyl-, is unique due to the presence of both the pyrrolidine and thienyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
927998-29-6 |
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Molecular Formula |
C10H16N2S |
Molecular Weight |
196.31 g/mol |
IUPAC Name |
2-pyrrolidin-1-yl-1-thiophen-2-ylethanamine |
InChI |
InChI=1S/C10H16N2S/c11-9(10-4-3-7-13-10)8-12-5-1-2-6-12/h3-4,7,9H,1-2,5-6,8,11H2 |
InChI Key |
GVVJOXGMWIEFIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(C2=CC=CS2)N |
Origin of Product |
United States |
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